molecular formula C19H23N3O5S B3093969 N-(2,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251676-52-4

N-(2,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

Cat. No. B3093969
CAS RN: 1251676-52-4
M. Wt: 405.5
InChI Key: WUPODZWKRUIXRW-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.5. The purity is usually 95%.
BenchChem offers high-quality N-(2,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antifungal Agents

One of the significant applications of compounds structurally related to N-(2,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide is in the development of antifungal agents. Research has identified derivatives of this compound as potent fungicidal agents against Candida species, with added efficacy against Aspergillus species. These derivatives, such as N-(biphenyl-3-ylmethyl)-2-(4-ethyl-6,6-dimethyl-2-oxomorpholin-3-yl)acetamide, show broad antifungal activity against a range of fungi, including molds and dermatophytes, and demonstrate in vivo efficacy in murine models of systemic Candida albicans infection (Bardiot et al., 2015).

Synthesis and Antimicrobial Evaluation

Another research avenue explores the synthesis and antimicrobial properties of similar compounds. For instance, the synthesis of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides has been reported. These compounds show variable antimicrobial activities against selected microbial species. Some derivatives within this series exhibit significant antimicrobial properties, indicating their potential for further biological evaluation (Gul et al., 2017).

Structural Aspects and Properties

The structural aspects of amide containing isoquinoline derivatives, including compounds similar to N-(2,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide, have been studied. These studies focus on the formation of salts and inclusion compounds with mineral acids, revealing insights into their crystal structures and fluorescence properties (Karmakar et al., 2007).

Learning and Memory Enhancement

Research has also investigated the effects of structurally related compounds on learning and memory. One study demonstrated that a compound named DM-9384, which shares structural similarities, improved both electroconvulsive shock-induced and scopolamine-induced amnesia in rats, suggesting potential cognitive-enhancing properties (Sakurai et al., 1989).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-14-3-5-17(15(2)11-14)20-18(23)13-21-12-16(4-6-19(21)24)28(25,26)22-7-9-27-10-8-22/h3-6,11-12H,7-10,13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPODZWKRUIXRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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